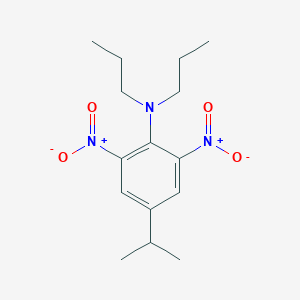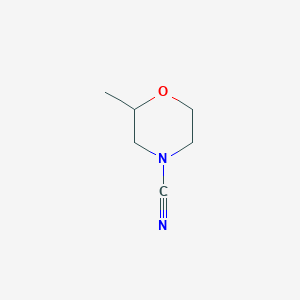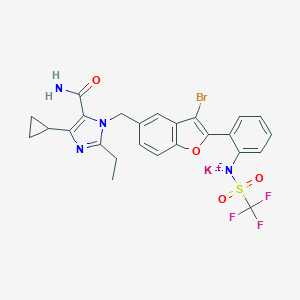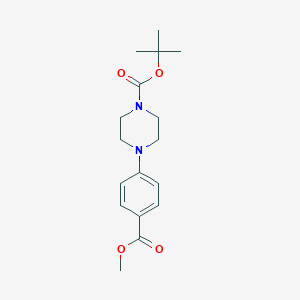
1-Boc-4-(4-甲氧羰基苯基)哌嗪
描述
The compound "1-Boc-4-(4-methoxycarbonylphenyl)piperazine" is a chemical structure that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their diverse pharmacological properties, particularly their interactions with various receptors in the central nervous system. Piperazine derivatives have been studied extensively for their potential as therapeutic agents in treating conditions such as depression, anxiety, and certain infectious diseases like HIV .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to modulate the compound's affinity for different receptors. For instance, the introduction of a methoxyphenyl group has been shown to retain affinity for the 5-HT1A receptor, a critical target in CNS drug development . The synthesis process can include steps such as cyclocondensation reactions, as well as the use of specific moieties like benzotriazole to enhance receptor affinity . Moreover, the synthesis of such compounds can also involve the use of bioisosteres, such as fluorine-substituted tert-butoxycarbonyl groups, to improve the stability and pharmacokinetic properties of the compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity towards different receptors. Studies have shown that the spatial arrangement of substituents around the piperazine ring, such as the dihedral angles between the piperazine and aromatic rings, can significantly influence the compound's pharmacological profile . Crystallographic studies provide detailed insights into the conformation and intermolecular interactions of these molecules, which are essential for understanding their behavior in biological systems .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions that are essential for their biological activity. For example, the presence of a methoxy group can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets . Additionally, the introduction of triazole rings has been explored for the development of novel imaging agents, indicating the versatility of piperazine derivatives in chemical modifications to achieve desired biological functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and lipophilicity, are critical factors in their development as therapeutic agents. Spectroscopic methods like FT-IR, FT-Raman, NMR, and UV-Vis have been employed to characterize these compounds and provide information on their conformational stability and electronic properties . The lipophilicity of these compounds, for instance, is a key determinant of their ability to cross the blood-brain barrier, which is essential for CNS-active drugs . Furthermore, the introduction of specific substituents can enhance the stability of these compounds, as seen with the use of acid-stable bioisosteres .
科学研究应用
合成和表征
1-Boc-4-(4-甲氧羰基苯基)哌嗪及其衍生物主要用于合成和表征研究。例如,Kulkarni等人(2016年)合成了两种N-Boc哌嗪衍生物,并通过光谱研究和X射线衍射分析对它们进行了表征。这些化合物对多种微生物表现出中等抗菌和抗真菌活性(Kulkarni et al., 2016)。
药物化学和药物开发
在药物化学领域,1-Boc-4-(4-甲氧羰基苯基)哌嗪衍生物已被探索其作为治疗剂的潜力。Romero等人(1994年)合成了这种化合物的各种类似物,并评估它们作为HIV-1逆转录酶抑制剂的有效性。其中一些衍生物与引物分子相比表现出显著的效力(Romero et al., 1994)。
放射化学和神经传递研究
从1-Boc-4-(4-甲氧羰基苯基)哌嗪衍生的化合物已被用于放射化学,特别是与神经传递相关的研究。Plenevaux等人(2000年)讨论了从这种化合物衍生的放射标记拮抗剂用于利用正电子发射断层扫描(PET)研究5-羟色胺受体(Plenevaux et al., 2000)。
PET探针的开发
Gao等人(2013年)合成了一种源自1-Boc-4-(4-甲氧羰基苯基)哌嗪的PET探针,用于成像酶PIM1。这种探针显示出在PET成像中的潜力,表明这些化合物在诊断成像中的多功能性(Gao et al., 2013)。
安全和危害
This compound is classified as Acute Tox. 2 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to avoid dust formation, breathing vapours, mist, or gas, and to ensure adequate ventilation. Personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .
属性
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDBCJAJWDCJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383733 | |
| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-methoxycarbonylphenyl)piperazine | |
CAS RN |
158985-36-5 | |
| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(4-methoxycarbonylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

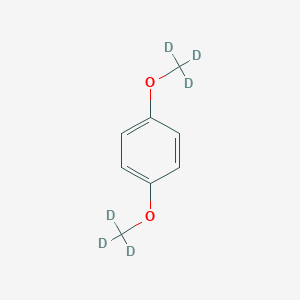
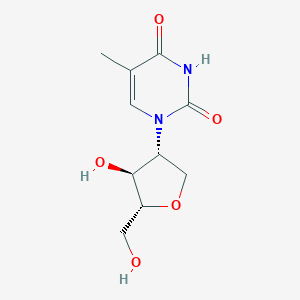
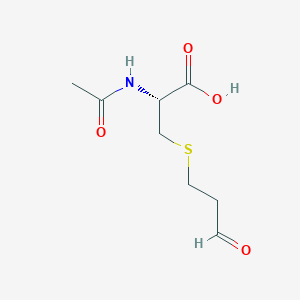
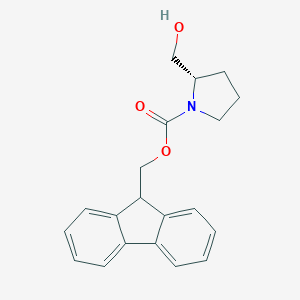
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
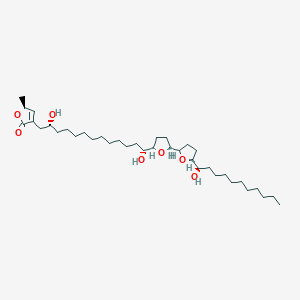
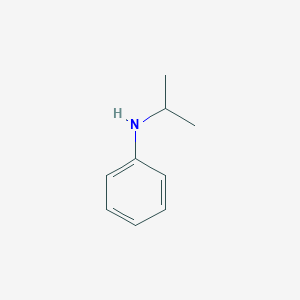
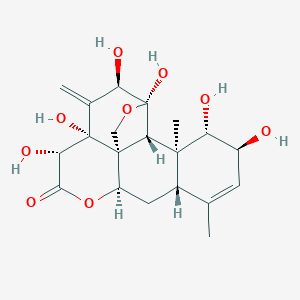
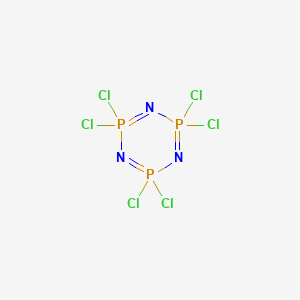
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
